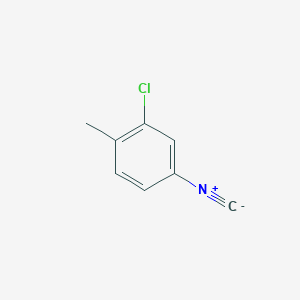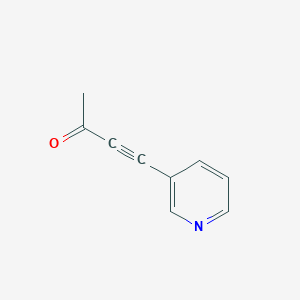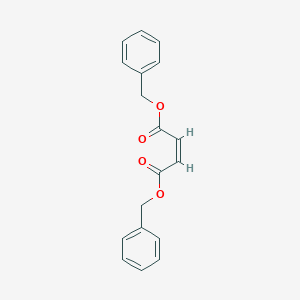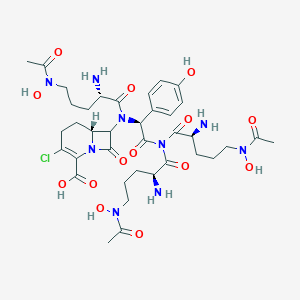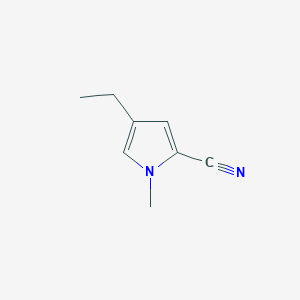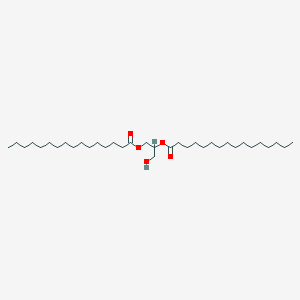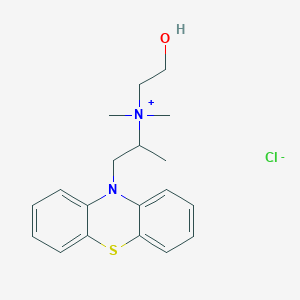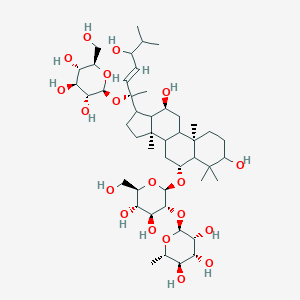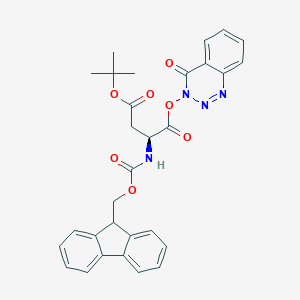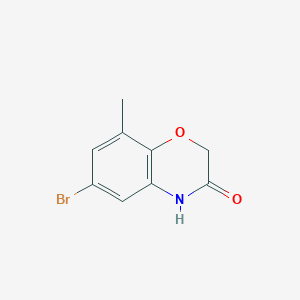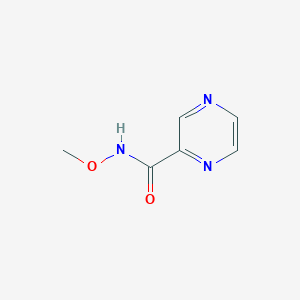
Pyrazinecarboxamide, N-methoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarboxamide, N-methoxy-(9CI), also known as nicotinamide N-methyl pyrazinecarboxamide, is a chemical compound with the molecular formula C8H9N3O2. It is a white crystalline powder that is soluble in water and has a melting point of 214-216°C. This compound has been widely used in scientific research due to its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Pyrazinecarboxamide, N-methoxy-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
Pyrazinecarboxamide, N-methoxy-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyrazinecarboxamide, N-methoxy-(9CI) in lab experiments is its relatively low cost and availability. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Pyrazinecarboxamide, N-methoxy-(9CI). One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Another direction is to explore its use as a precursor for the synthesis of other compounds with potential biological activity. Additionally, further research is needed to fully understand its mechanism of action and potential limitations in lab experiments.
Synthesemethoden
Pyrazinecarboxamide, N-methoxy-(9CI) can be synthesized through the reaction of Pyrazinecarboxamide, N-methoxy-(9CI) with methyl chloroformate in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Pyrazinecarboxamide, N-methoxy-(9CI) has been used in various scientific research studies. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases such as arthritis and cancer. It has also been used as a precursor for the synthesis of other compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
115110-16-2 |
|---|---|
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-9-6(10)5-4-7-2-3-8-5/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
YCHXQBQMGXGUCO-UHFFFAOYSA-N |
SMILES |
CONC(=O)C1=NC=CN=C1 |
Kanonische SMILES |
CONC(=O)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




